N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-18(21-19-20-16-9-6-14(23(25)26)12-17(16)29-19)13-4-7-15(8-5-13)30(27,28)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKBRTLMJNWJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzothiazole ring.
Sulfonylation: Attachment of the piperidine-1-sulfonyl group to the benzamide moiety.
Coupling Reaction: Combining the nitrobenzothiazole and sulfonylbenzamide intermediates under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzothiazoles: From substitution reactions on the benzothiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Molecular and Physicochemical Properties
Key Observations:
- Molecular Weight : The target compound (469.49 g/mol) is heavier than (391.5 g/mol) but lighter than (461.51 g/mol). Its bulkiness arises from the benzothiazole and sulfonyl groups.
- Substituent Effects :
- The 6-nitrobenzothiazole in the target compound may enhance π-π stacking compared to the oxazolo[4,5-b]pyridine in or the pyridinyl group in .
- The piperidine sulfonyl group in the target differs from the piperazinyl () and methylsulfonyl () groups, influencing solubility and hydrogen-bonding capacity.
- pKa : ’s compound has a pKa of 6.67, suggesting moderate basicity, likely due to the piperazine nitrogen. The target’s sulfonamide group may lower its pKa, enhancing solubility under physiological conditions.
Structural and Functional Comparisons
Aromatic Heterocycles :
- Target: Benzothiazole with a nitro group at position 6.
- : Oxazolo[4,5-b]pyridine, which lacks the sulfur atom present in benzothiazole, reducing polarizability.
- : Pyridinyl and methoxyphenyl groups, offering distinct electronic profiles (electron-rich vs. electron-deficient regions).
- : Oxadiazole, a planar heterocycle that may improve metabolic stability compared to benzothiazole .
Sulfonyl/Sulfonamide Groups :
- Target : Piperidine sulfonyl provides rigidity and hydrogen-bond acceptor sites.
- : Lacks sulfonyl groups but features a nitro group on the benzamide, similar to the target.
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a sulfonamide linkage, and a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 490.55 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole ring through cyclization reactions and subsequent modifications to introduce the piperidine and sulfonamide groups.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In studies evaluating its effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, the compound demonstrated moderate to strong inhibitory effects. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, though detailed studies are needed to elucidate specific pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. The binding affinity of the compound to these enzymes suggests potential utility in drug development aimed at enhancing cognitive function or managing conditions associated with enzyme dysregulation.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties . Research involving cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) has shown that the compound can induce apoptosis and inhibit cancer cell proliferation. This effect may be mediated through the compound's ability to interact with specific molecular targets involved in cell cycle regulation.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Nitro Group Reduction : The nitro group can undergo bioreduction, forming reactive intermediates that may covalently modify proteins or nucleic acids.
- Enzyme Binding : The benzothiazole ring can bind to active sites on enzymes, inhibiting their function.
These interactions suggest that the compound could serve as a lead structure for developing new therapeutics targeting infectious diseases and cancer.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Benzothiazole and sulfonamide moieties are linked via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Purification : Techniques include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and thin-layer chromatography (TLC) .
Q. Which in vitro assays are recommended to evaluate its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution assays .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours under standardized CLSI protocols .
Q. What analytical techniques are used for structural characterization?
- Spectroscopy : H/C NMR and high-resolution mass spectrometry (HR-MS) for functional group identification and molecular weight confirmation .
- X-ray crystallography : Resolve 3D structure using SHELX software for refinement (e.g., bond angles, torsion angles) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction optimization : Use catalysts like DMAP for sulfonylation steps, and control temperature (e.g., 0–5°C for nitro-group stability) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Monitor reaction progress via TLC or LC-MS .
Q. What structure-activity relationship (SAR) insights exist for benzothiazole-sulfonamide derivatives?
Q. What methodologies elucidate its enzyme inhibition mechanism (e.g., DHFR)?
Q. How is crystallographic data analyzed to inform molecular interactions?
Q. How to address contradictory bioactivity data across derivative studies?
- Assay standardization : Control variables like inoculum size, growth medium, and incubation time to reduce variability .
- Substituent effects : Compare halogen vs. nitro groups (e.g., Cl vs. NO at benzothiazole C6) to explain divergent MIC values (Table 1 in ).
Q. What strategies identify biological targets beyond DHFR?
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Phage display screening : Identify peptide sequences with high affinity for the compound to infer target pathways .
Q. How are solubility and formulation challenges addressed for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride salts to improve bioavailability (e.g., via reaction with HCl in ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
